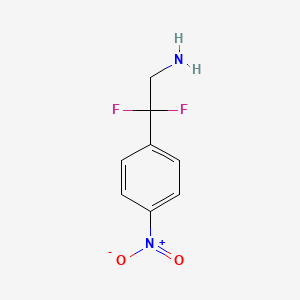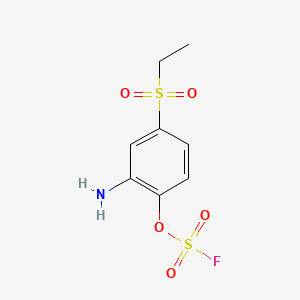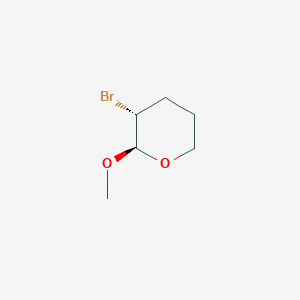
rac-(2R,3R)-3-bromo-2-methoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,3R)-3-bromo-2-methoxyoxane is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane typically involves the bromination of 2-methoxyoxane. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,3R)-3-bromo-2-methoxyoxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-methoxyoxane derivatives with different functional groups.
Oxidation: Formation of 2-methoxyoxane-3-carboxylic acid.
Reduction: Formation of 2-methoxyoxane.
Scientific Research Applications
Rac-(2R,3R)-3-bromo-2-methoxyoxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-bromo-2-methoxyoxane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Rac-(2R,3R)-3-chloro-2-methoxyoxane: Similar structure but with a chlorine atom instead of bromine.
Rac-(2R,3R)-3-fluoro-2-methoxyoxane: Contains a fluorine atom instead of bromine.
Rac-(2R,3R)-3-iodo-2-methoxyoxane: Contains an iodine atom instead of bromine.
Uniqueness
Rac-(2R,3R)-3-bromo-2-methoxyoxane is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of chemical reactions compared to chlorine or fluorine. This makes it a versatile compound for various synthetic applications.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
(2R,3R)-3-bromo-2-methoxyoxane |
InChI |
InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
KDNZVQWZDAOKBR-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](CCCO1)Br |
Canonical SMILES |
COC1C(CCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



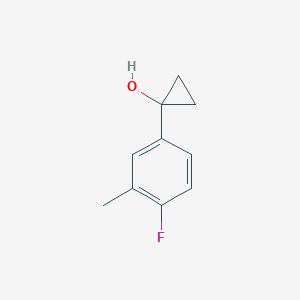
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
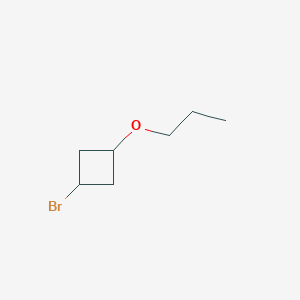


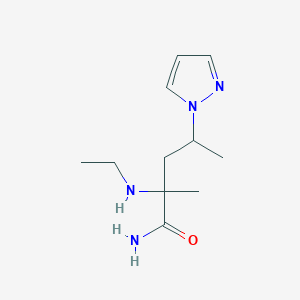
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)

![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
